7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one
Overview
Description
7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H11ClO3 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.0396719 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one, a derivative of the chromen-2-one class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, as well as its potential applications in medicinal chemistry.
Structural Characteristics
This compound features a benzopyrone core with specific substitutions that enhance its biological activity. The presence of a chloro substituent and the unique 7-position substitution pattern contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study involving various synthesized coumarin derivatives demonstrated that compounds structurally similar to this compound showed varying degrees of activity against bacterial strains. For instance, certain derivatives displayed IC50 values indicating effective inhibition of bacterial growth, suggesting that the biological activity is influenced by the substituents on the coumarin skeleton .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through various assays. In vitro studies have shown that this compound can inhibit albumin denaturation, which is a marker for anti-inflammatory activity. The percentage inhibition observed was compared to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory conditions .
Anticancer Effects
The anticancer properties of this compound have also been investigated. It has been reported to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects at certain concentrations. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival .
Study on Coumarin Derivatives
A comprehensive study synthesized multiple coumarin derivatives, including this compound. The derivatives were screened for their biological activities, revealing that modifications at specific positions significantly affected their efficacy against various biological targets. For example, compounds with halogen substitutions showed enhanced antimicrobial activity compared to those without such modifications .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights that the presence of electron-withdrawing groups (like chlorine) at specific positions increases the compound's reactivity and biological efficacy. This relationship is crucial for designing new derivatives with improved pharmacological profiles .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
7-[(2-chlorophenyl)methoxy]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c17-14-4-2-1-3-12(14)10-19-13-7-5-11-6-8-16(18)20-15(11)9-13/h1-9H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDOUMCJCSTDLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=CC(=O)O3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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